molecular formula C16H13BrN2OS B14551394 4-{2-[(4-Bromophenoxy)methyl]-1,3-thiazol-4-yl}aniline CAS No. 62178-20-5

4-{2-[(4-Bromophenoxy)methyl]-1,3-thiazol-4-yl}aniline

Cat. No.: B14551394
CAS No.: 62178-20-5
M. Wt: 361.3 g/mol
InChI Key: AYGHQZWAYVPANK-UHFFFAOYSA-N
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Description

4-{2-[(4-Bromophenoxy)methyl]-1,3-thiazol-4-yl}aniline is an organic compound that features a bromophenoxy group, a thiazole ring, and an aniline moiety

Preparation Methods

The synthesis of 4-{2-[(4-Bromophenoxy)methyl]-1,3-thiazol-4-yl}aniline typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-{2-[(4-Bromophenoxy)methyl]-1,3-thiazol-4-yl}aniline undergoes various chemical reactions, including:

Scientific Research Applications

4-{2-[(4-Bromophenoxy)methyl]-1,3-thiazol-4-yl}aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(4-Bromophenoxy)methyl]-1,3-thiazol-4-yl}aniline involves its interaction with specific molecular targets. The bromophenoxy group and thiazole ring are known to interact with various enzymes and receptors, modulating their activity. The aniline moiety can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

4-{2-[(4-Bromophenoxy)methyl]-1,3-thiazol-4-yl}aniline can be compared with similar compounds such as:

    4-Bromoanisole: This compound features a bromine atom and a methoxy group on a benzene ring.

    4-Bromophenol: This compound has a bromine atom and a hydroxyl group on a benzene ring.

    (4-Bromophenoxy)(tert-butyl)dimethylsilan: This compound contains a bromophenoxy group and a tert-butyl dimethylsilyl group.

This compound is unique due to the presence of the thiazole ring and aniline moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

62178-20-5

Molecular Formula

C16H13BrN2OS

Molecular Weight

361.3 g/mol

IUPAC Name

4-[2-[(4-bromophenoxy)methyl]-1,3-thiazol-4-yl]aniline

InChI

InChI=1S/C16H13BrN2OS/c17-12-3-7-14(8-4-12)20-9-16-19-15(10-21-16)11-1-5-13(18)6-2-11/h1-8,10H,9,18H2

InChI Key

AYGHQZWAYVPANK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)COC3=CC=C(C=C3)Br)N

Origin of Product

United States

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